molecular formula C14H18BrNO5 B7895097 2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid

2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid

Cat. No.: B7895097
M. Wt: 360.20 g/mol
InChI Key: VUYQQDLQMHNEKE-UHFFFAOYSA-N
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Description

2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid (CAS 1404824-57-2) is a protected amino acid derivative of significant value in synthetic organic and medicinal chemistry . The compound features a tert-butoxycarbonyl (Boc) group, which serves as a crucial protecting group for the amine functionality, preventing unwanted side reactions during synthetic sequences . The presence of both the bromo and methoxy substituents on the phenyl ring makes this molecule a versatile and multifunctional synthetic building block . These functional groups offer distinct sites for further chemical modification; the bromo atom is amenable to metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of more complex structural motifs, while the methoxy group can influence the electronic properties of the ring or be deprotected to reveal a phenol. As a key chiral intermediate, this compound is primarily employed in the research and development of pharmaceutical candidates . It is commonly used in the synthesis of novel compounds for screening, in structure-activity relationship (SAR) studies, and in the construction of more complex peptide-like molecules or active pharmaceutical ingredients (APIs). The Boc-protected amino acid scaffold is particularly valuable for producing optically pure substances, which is essential in drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can handle this material with standard laboratory precautions; please refer to the provided Safety Data Sheet (SDS) for comprehensive handling and hazard information .

Properties

IUPAC Name

2-(3-bromo-4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO5/c1-14(2,3)21-13(19)16-11(12(17)18)8-5-6-10(20-4)9(15)7-8/h5-7,11H,1-4H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYQQDLQMHNEKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC(=C(C=C1)OC)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The bromination is typically performed using bromine (Br₂) in acetic acid at room temperature. As reported by Coutts et al. and validated in later studies, this method achieves 84% yield by selectively introducing bromine at the meta-position relative to the methoxy group. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating methoxy group directs bromination to the 3-position of the phenyl ring.

Experimental Protocol :

  • Substrate : 4-Methoxyphenylacetic acid (10 g, 60.2 mmol)

  • Reagents : Bromine (9.62 g, 60.2 mmol) in acetic acid (30 mL)

  • Procedure : Bromine is added dropwise to a stirred solution of the substrate in acetic acid over 30 minutes. After 1 hour at room temperature, the mixture is quenched in ice-water, filtered, and recrystallized from xylene.

Key Data :

ParameterValue
Yield84%
Melting Point386.3–387.2 K
Purity (NMR)>95% (¹H NMR in CDCl₃)

The introduction of the amino group at the α-position of 2-(3-bromo-4-methoxyphenyl)acetic acid represents a synthetic challenge due to the need for precise stereoelectronic control. Two primary strategies have been explored:

Hell–Volhard–Zelinskiy Bromination Followed by Amination

This approach involves α-bromination of the acetic acid derivative to generate 2-bromo-2-(3-bromo-4-methoxyphenyl)acetic acid, followed by nucleophilic substitution with ammonia or a protected amine.

α-Bromination Protocol :

  • Reagents : Br₂ (1.1 equiv.), phosphorus (P₄) catalyst

  • Conditions : Reflux in carbon tetrachloride (CCl₄) for 4–6 hours.

  • Outcome : The α-brominated intermediate is obtained in ~70% yield, though optimization is required to minimize di-bromination side products.

Amination Step :

  • Reagents : Aqueous ammonia (NH₃, 2.0 equiv.)

  • Conditions : Sealed tube at 100°C for 12 hours.

  • Yield : ~50–60% after purification by column chromatography.

Reductive Amination of α-Keto Intermediate

An alternative route involves oxidizing 2-(3-bromo-4-methoxyphenyl)acetic acid to the corresponding α-keto acid, followed by reductive amination with ammonium acetate (NH₄OAc) and sodium cyanoborohydride (NaBH₃CN).

Oxidation Protocol :

  • Reagents : Pyridinium chlorochromate (PCC, 1.5 equiv.) in dichloromethane (DCM).

  • Yield : ~80% for the α-keto acid intermediate.

Reductive Amination :

  • Conditions : NH₄OAc (3.0 equiv.), NaBH₃CN (1.2 equiv.), methanol, 24 hours.

  • Yield : 65–70% after Boc protection.

Boc Protection of the Amino Group

The final step involves protecting the primary amine with a tert-butoxycarbonyl (Boc) group to enhance stability and facilitate subsequent coupling reactions.

Protection Protocol :

  • Reagents : Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.), 4-dimethylaminopyridine (DMAP, catalytic), triethylamine (TEA, 2.0 equiv.).

  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.

  • Workup : The product is isolated via extraction (ethyl acetate/water) and purified by recrystallization from hexane/ethyl acetate.

Key Data :

ParameterValue
Yield85–90%
Purity (HPLC)>98%

Optimization and Challenges

Regioselectivity in Bromination

The electron-donating methoxy group ensures preferential bromination at the 3-position, but trace amounts of 2-bromo and 5-bromo isomers may form. Column chromatography (SiO₂, hexane/ethyl acetate 4:1) is employed to isolate the desired 3-bromo isomer.

Steric Hindrance in Amination

The α-position’s steric bulk necessitates elevated temperatures and prolonged reaction times during amination. Microwave-assisted synthesis (100°C, 30 minutes) has been explored to improve efficiency, achieving 75% yield in preliminary trials.

Boc Protection Side Reactions

Competitive O-acylation of the acetic acid moiety is mitigated by using DMAP as a selective catalyst for N-protection. Lower temperatures (0°C) further suppress side reactions.

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
HVZ Bromination + AmineHigh α-selectivityRequires toxic Br₂/P₄50–60
Reductive AminationMild conditionsAdditional oxidation step65–70

Scientific Research Applications

2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding due to its structural similarity to natural amino acids.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs targeting specific diseases, such as cancer and neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active amino acid upon enzymatic cleavage of the Boc group. The bromine and methoxy substituents can influence the compound’s binding affinity and selectivity towards molecular targets, such as enzymes or receptors, by altering its electronic and steric properties.

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of Boc-protected arylacetic acids. Key structural analogs include:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Features References
2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid 3-Br, 4-OMe C₁₄H₁₇BrNO₅ 358.20 Bromo-methoxy substitution; Boc-protected amine [8, 9, 17]
2-(Boc-amino)-2-(3-thiophenyl)acetic acid Thiophene (heteroaromatic) C₁₁H₁₅NO₄S 257.31 Sulfur-containing heterocycle; Boc group [20, 21]
2-(4-Biphenylyl)-2-(Boc-amino)acetic acid Biphenyl (4-substituted) C₁₉H₂₁NO₄ 327.38 Extended aromatic system; increased hydrophobicity [5]
2-Amino-2-(4-bromophenyl)acetic acid 4-Br (unprotected amine) C₈H₈BrNO₂ 244.06 Unprotected amine; simpler substitution pattern [4]

Key Observations :

  • Electronic Effects : The 3-bromo-4-methoxy substituent in the target compound introduces electron-withdrawing (Br) and electron-donating (OMe) groups, creating a polarized aromatic system. This contrasts with the electron-rich thiophene in the thiophenyl analog .
  • Protection Strategy: Unlike the unprotected 2-amino-2-(4-bromophenyl)acetic acid (), the Boc group in the target compound enhances stability during synthetic steps, preventing unwanted side reactions .

Physicochemical Properties

  • Crystallography : The base compound (without Boc) forms centrosymmetric hydrogen-bonded dimers (O-H···O, R₂²(8) motif) (). The Boc group likely disrupts this dimerization due to steric effects, altering solubility and crystal packing .
  • Thermal Stability: Boc-protected derivatives generally decompose above 150°C, whereas unprotected analogs like 2-amino-2-(4-bromophenyl)acetic acid may exhibit lower thermal stability .
  • Lipophilicity : The Boc group increases logP compared to unprotected analogs, enhancing membrane permeability in drug design contexts .

Biological Activity

2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the regioselective bromination of 4-methoxyphenylacetic acid followed by the introduction of a Boc (tert-butyloxycarbonyl) group. The synthetic pathway can be outlined as follows:

  • Bromination : 4-Methoxyphenylacetic acid is treated with bromine in acetic acid to yield 2-(3-bromo-4-methoxyphenyl)acetic acid.
  • Boc Protection : The amino group is protected using Boc anhydride to form the final compound.

Biological Activity

The biological activity of this compound has been evaluated through various assays, particularly focusing on its inhibitory effects on cholinesterases (AChE and BChE), which are crucial targets in neurodegenerative diseases.

Inhibitory Activity

Recent studies have shown that compounds related to this structure exhibit varying degrees of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition. For instance:

  • AChE Inhibition : The compound demonstrated an IC50 value comparable to known inhibitors, indicating potential therapeutic applications in conditions like Alzheimer's disease.
  • BChE Inhibition : Similar trends were observed for BChE, suggesting a dual inhibitory profile which may enhance its efficacy in treating cholinergic dysfunctions.

Structure-Activity Relationship (SAR)

The SAR analysis has revealed that modifications on the phenyl ring and the length of the linker significantly affect the inhibitory potency of the compound.

CompoundAChE IC50 (µM)BChE IC50 (µM)Comments
This compound37.02 ± 2.1130.70 ± 1.44Comparable to tacrine
Hybrid Compound 10f0.314 ± 0.0100.053 ± 0.007Best activity observed

The introduction of various substituents on the aromatic ring significantly influences the binding affinity and selectivity towards AChE and BChE, as shown in studies evaluating multiple analogs derived from this scaffold .

Case Studies

  • Alzheimer's Disease Models : In vitro studies using cell lines have shown that compounds based on this structure can improve cognitive function markers by inhibiting cholinesterase activity, thus enhancing acetylcholine levels in synaptic clefts.
  • Neuroprotective Effects : Animal models have indicated that administration of these compounds results in reduced neuroinflammation and improved neuronal survival rates under stress conditions, further supporting their therapeutic potential .

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) protecting group is cleaved under acidic conditions. For example:

  • Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane.

  • Conditions : Room temperature (RT) for 1–2 hours.

  • Outcome : Generates a free amine, enabling subsequent acylation or alkylation reactions.
    This reaction is critical for accessing the primary amine functionality, as demonstrated in the synthesis of pulmonarin B analogs .

Amide Coupling Reactions

The carboxylic acid moiety participates in peptide bond formation:

Key Reaction Parameters

Reagent SystemSubstrateProduct TypeYieldSource
EDCI/HOBT, DIPEA, DCMAmines (e.g., 9a–9h )Amides (e.g., 10a–10h )60–85%
PyBop, DIEA, DCMAmino derivativesPeptide conjugates43–75%

These reactions utilize carbodiimide-mediated activation (e.g., EDCI or PyBop) to form amides, a strategy employed in synthesizing pulmonarin B and its derivatives .

Sulfonylation of the Free Amine

After Boc deprotection, the amine reacts with sulfonyl chlorides:

  • Reagents : Substituted benzenesulfonyl chlorides (e.g., 4-nitrobenzenesulfonyl chloride).

  • Conditions : RT, DCM or THF, with a base (e.g., triethylamine).

  • Outcome : Forms sulfonamide derivatives (e.g., 6a–6n in ) with moderate to high yields (55–90%).
    This reaction diversifies the compound’s utility in drug discovery, as seen in benzenesulfonamide-based inhibitors .

Functionalization of the Bromine Substituent

The 3-bromo group enables cross-coupling reactions:

  • Suzuki–Miyaura Coupling :

    • Reagents : Aryl boronic acids, Pd(PPh₃)₄, base (e.g., Na₂CO₃).

    • Conditions : 80–100°C, solvent (e.g., dioxane/H₂O).

    • Outcome : Biaryl derivatives, expanding structural diversity.
      While not explicitly documented for this compound, analogous brominated phenylacetic acids undergo Pd-catalyzed coupling .

Esterification/Hydrolysis

The carboxylic acid can be esterified or hydrolyzed:

  • Esterification :

    • Reagents : Methanol/H₂SO₄ or DCC/DMAP.

    • Outcome : Methyl/ethyl esters (e.g., 3 in ).

  • Hydrolysis :

    • Reagents : NaOH or LiOH in THF/H₂O.

    • Outcome : Regenerates the carboxylic acid (e.g., 5 in ).

Reductive Amination

The free amine reacts with aldehydes/ketones under reductive conditions:

  • Reagents : NaBH₃CN or NaBH(OAc)₃, RT.

  • Application : Used to generate secondary/tertiary amines (e.g., 8 in ).

Critical Analysis of Structural Effects

  • Electron-Withdrawing Bromine : Enhances electrophilic aromatic substitution resistance but facilitates cross-coupling .

  • Methoxy Group : Electron-donating nature stabilizes intermediates during coupling reactions .

Q & A

Q. What are the optimal synthetic routes for 2-(Boc-amino)-2-(3-bromo-4-methoxyphenyl)acetic acid?

The synthesis typically involves regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, followed by Boc (tert-butoxycarbonyl) protection of the amino group. Key steps include:

  • Bromination: Reacting 4-methoxyphenylacetic acid with bromine in acetic acid under controlled conditions to achieve 3-bromo substitution (84% yield) .
  • Boc Protection: Introducing the Boc group via coupling reagents like di-tert-butyl dicarbonate (Boc anhydride) in solvents such as THF or DCM, often with a base (e.g., DMAP) .
  • Purification: Recrystallization from ethanol or methanol to obtain high-purity crystals suitable for X-ray analysis .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : To confirm substituent positions (e.g., 3-bromo vs. 4-methoxy) and Boc group integrity. 1^1H and 13^{13}C NMR resolve aromatic protons (δ 6.8–7.5 ppm) and Boc tert-butyl signals (δ 1.4 ppm) .
  • X-ray Crystallography : Determines molecular conformation (e.g., dihedral angles between the phenyl ring and acetic acid group: ~78°) and hydrogen-bonding motifs (e.g., R22_2^2(8) dimers) .
  • Mass Spectrometry (MS) : Validates molecular weight (expected [M+H]+^+: ~357.1 g/mol) and detects impurities .

Q. What are common reactions this compound undergoes in synthetic workflows?

  • Boc Deprotection : Using TFA or HCl in dioxane to expose the free amine for peptide coupling .
  • Ester Hydrolysis : Conversion of the acetic acid moiety to activated esters (e.g., NHS esters) for bioconjugation .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling of the bromo group with aryl boronic acids to diversify the aromatic ring .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity?

  • Electron-Withdrawing Bromine : Increases the C–C–C angle at the 3-position (121.5° vs. 118.2° for methoxy), enhancing electrophilic substitution at adjacent positions .
  • Electron-Donating Methoxy : Stabilizes the phenyl ring via resonance, directing reactions (e.g., bromination) to the 3-position .
  • Steric Effects : The bulky Boc group hinders nucleophilic attacks on the amino group, necessitating deprotection for further functionalization .

Q. What computational methods aid in predicting reaction pathways for derivatives?

  • Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for bromination or coupling reactions, reducing trial-and-error in synthesis .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR predict feasible intermediates, such as during Perkin condensation to generate Combretastatin analogs .
  • Machine Learning : Analyzes experimental data (e.g., reaction yields) to recommend optimal solvent/base combinations for Boc protection .

Q. How does the crystal packing affect its physical properties?

  • Hydrogen-Bonded Dimers : Centrosymmetric O–H⋯O interactions (2.65 Å bond length) enhance thermal stability (mp ~150–160°C) and reduce solubility in non-polar solvents .
  • Phenyl Ring Geometry : Near-planar methoxy group (torsion angle: 1.2°) versus perpendicular acetic acid group (78° dihedral) creates a polar surface area (~70 Ų), influencing HPLC retention times .

Q. What precautions are necessary during synthesis and handling?

  • Bromine Handling : Use fume hoods and PPE due to toxicity; quench excess bromine with sodium thiosulfate .
  • Boc Group Stability : Avoid prolonged exposure to acidic conditions to prevent premature deprotection .
  • Waste Disposal : Neutralize acidic byproducts (e.g., HBr) before disposal .

Methodological Considerations

  • Contradictions in Data : Discrepancies in substituent effects (e.g., methoxy vs. bromine electronic contributions) require validation via Hammett plots or computational modeling .
  • Yield Optimization : Adjust bromination time (60–90 mins) and stoichiometry (1:1 Br2_2) to minimize di-substitution byproducts .

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